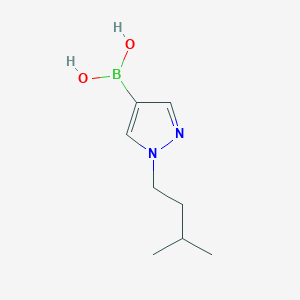
1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid
Descripción general
Descripción
The compound “1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid” is a boronic acid derivative of a pyrazole compound. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid and its derivatives have been extensively studied for their roles in the synthesis of biologically active compounds and intermediates in organic chemistry. One of the primary applications involves the synthesis of pinacol boronate esters, which are critical intermediates in various organic reactions. For instance, Zhang Yu-jua demonstrated the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate starting from 1H-pyrazole and achieved an overall yield of 27.4%. The synthesis involved methylation, conversion into boronic acids, and condensation with pinacol, highlighting the compound's role in complex organic synthesis (Zhang Yu-jua, 2013). Similarly, Mullens reported an improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, emphasizing its stability and utility in Suzuki coupling reactions (Peter R. Mullens, 2009).
Biological Studies and Interactions
The compound has also been involved in studies related to its biological interactions. For instance, Shubhangi et al. conducted in silico studies on pyrazole-based drug molecules, revealing their interaction behaviors and activities against bacterial DNA gyrase. The research validated the drug likeliness of the compounds through ADME analysis and further confirmed their antimicrobial activities through experimental synthesis and testing against various bacterial and fungal strains (Shubhangi et al., 2019). Such studies underscore the importance of 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid and its derivatives in the development of new pharmaceutical agents.
Structural and Mechanistic Insights
Moreover, research has delved into the structural aspects and reaction mechanisms involving this compound. Joungmo Cho and colleagues observed the formation of four-coordinate boron(III) complexes from the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids, indicating the compound's role in complex formation and its potential in understanding boronic acid chemistry (Joungmo Cho et al., 2021).
Direcciones Futuras
The future directions for research on “1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid” would depend on its potential applications. Given the reactivity of boronic acids and the prevalence of pyrazole compounds in medicinal chemistry, it’s possible that this compound could have interesting biological activity or be used in the synthesis of other compounds .
Propiedades
IUPAC Name |
[1-(3-methylbutyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BN2O2/c1-7(2)3-4-11-6-8(5-10-11)9(12)13/h5-7,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMLXEBQNNMUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465387 | |
| Record name | 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid | |
CAS RN |
847818-58-0 | |
| Record name | 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



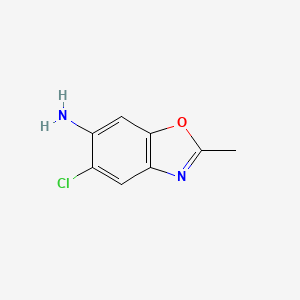
![1-Butanol, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B1312742.png)
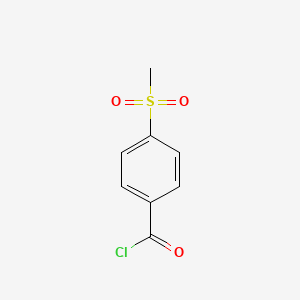
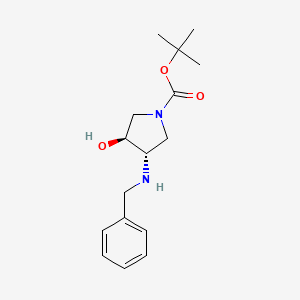

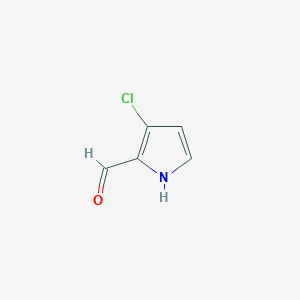

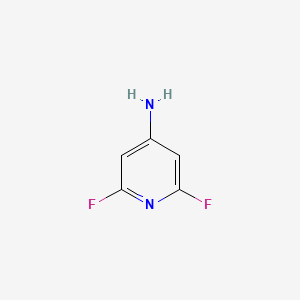
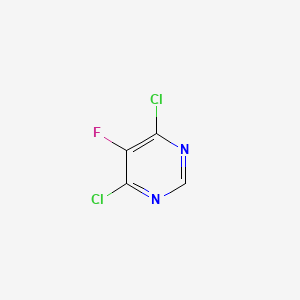
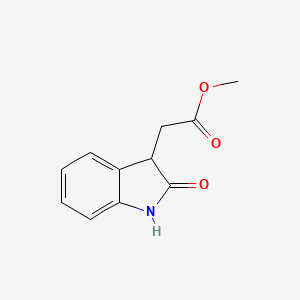
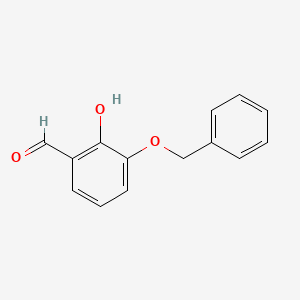
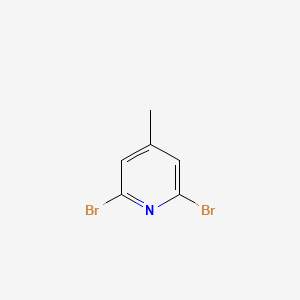
![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)
![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)